2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine
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Overview
Description
2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and chlorine substituents on the phenyl and imidazo[1,2-a]pyridine rings, respectively. It is a valuable scaffold in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-bromobenzaldehyde with 2,6-dichloropyridine in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features and biological activities.
Industry: The compound is used in the development of new materials and catalysts for industrial processes .
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives with different substituents, such as:
- 2-(4-Chlorophenyl)-6,8-dichloroimidazo[1,2-a]pyridine
- 2-(3-Methylphenyl)-6,8-dichloroimidazo[1,2-a]pyridine
- 2-(3-Fluorophenyl)-6,8-dichloroimidazo[1,2-a]pyridine .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine and chlorine atoms enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications .
Biological Activity
2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine is a heterocyclic compound characterized by a complex structure that includes a fused imidazole and pyridine ring system. Its molecular formula is C11H7BrCl2N2, indicating significant potential for various biological activities due to its halogenated and nitrogen-containing structure. This article delves into the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Anticancer Properties
Research has shown that compounds similar to this compound exhibit notable anticancer activity. In particular, studies have demonstrated its effectiveness in inhibiting cell proliferation across various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Jurkat | 4.64 ± 0.08 | Cell cycle arrest in sub-G1 phase |
HeLa | Not specified | Induction of apoptosis |
MCF-7 | Not specified | Inhibition of angiogenesis |
Case Study: In Vitro Evaluation
A study assessing the anticancer potential of related compounds utilized the MTT assay to evaluate cytotoxicity in Jurkat, HeLa, and MCF-7 cells. The results indicated that the compound effectively inhibited cell growth, particularly in Jurkat cells, which are known for their sensitivity to cytotoxic agents. Flow cytometry analysis revealed that the compound induced cell cycle arrest at the sub-G1 phase, indicating its potential to trigger apoptosis in these cells .
Mechanistic Insights
The anticancer efficacy of this compound can be attributed to its ability to interact with key biological targets. Molecular docking studies have suggested strong binding affinities with matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis:
Target | Docking Energy (kcal/mol) |
---|---|
MMP-2 | -9.0 |
MMP-9 | -7.8 |
These findings indicate that the compound may inhibit MMP activity, thereby reducing tumor invasiveness and angiogenesis .
Structural Features and Reactivity
The unique halogenation pattern of this compound enhances its reactivity and biological activity compared to other similar compounds. The presence of bromine and chlorine atoms contributes to its lipophilicity and potential for diverse chemical interactions.
Comparison with Related Compounds
To better understand the significance of this compound's structure, a comparison with structurally similar compounds is provided:
Compound Name | Structural Features |
---|---|
3-Bromo-6-chloroimidazo[1,2-a]pyridine | Lacks dichlorination at positions 6 and 8 |
5-Bromo-4-chloroimidazo[1,2-a]pyridine | Different halogen substitution pattern |
4-(3-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine | Variation in the position of the bromophenyl group |
The distinct characteristics of this compound contribute to its enhanced pharmacological profile .
Properties
Molecular Formula |
C13H7BrCl2N2 |
---|---|
Molecular Weight |
342.0 g/mol |
IUPAC Name |
2-(3-bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7BrCl2N2/c14-9-3-1-2-8(4-9)12-7-18-6-10(15)5-11(16)13(18)17-12/h1-7H |
InChI Key |
DBELGDBTBHHRBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C=C(C=C(C3=N2)Cl)Cl |
Origin of Product |
United States |
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